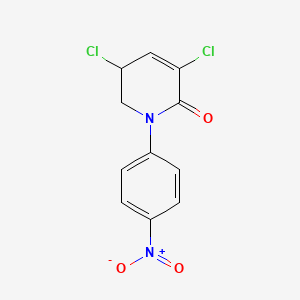
(2S)-4-Oxo-2-oxetanecarboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-4-Oxo-2-oxetanecarboxylic Acid is a unique organic compound characterized by its four-membered oxetane ring and a carboxylic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-Oxo-2-oxetanecarboxylic Acid typically involves the cyclization of suitable precursors under controlled conditions. One common method is the cyclization of β-keto esters using strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent such as tetrahydrofuran (THF). The reaction is carried out at low temperatures to ensure the formation of the oxetane ring.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can be optimized for higher yields and purity. The use of automated systems and reactors can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-4-Oxo-2-oxetanecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the oxetane ring to more stable structures.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions, forming esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) for esterification or amines for amidation are commonly employed.
Major Products
The major products formed from these reactions include various oxetane derivatives, esters, and amides, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(2S)-4-Oxo-2-oxetanecarboxylic Acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which (2S)-4-Oxo-2-oxetanecarboxylic Acid exerts its effects involves interactions with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which are crucial in its reactivity. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing enzyme activity and other biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-Hydroxyoctanoic Acid: Similar in structure but with a hydroxy group instead of an oxetane ring.
Dimethyl Sulfoxide (DMSO): An organosulfur compound with different functional groups but used in similar applications.
Uniqueness
(2S)-4-Oxo-2-oxetanecarboxylic Acid is unique due to its oxetane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and various research applications.
Propiedades
Fórmula molecular |
C4H4O4 |
|---|---|
Peso molecular |
116.07 g/mol |
Nombre IUPAC |
(2S)-4-oxooxetane-2-carboxylic acid |
InChI |
InChI=1S/C4H4O4/c5-3-1-2(8-3)4(6)7/h2H,1H2,(H,6,7)/t2-/m0/s1 |
Clave InChI |
ROTWZASRXNRBGI-REOHCLBHSA-N |
SMILES isomérico |
C1[C@H](OC1=O)C(=O)O |
SMILES canónico |
C1C(OC1=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


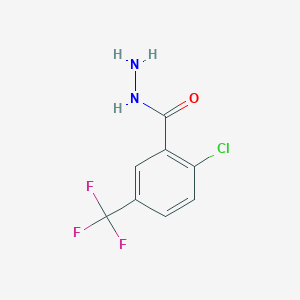
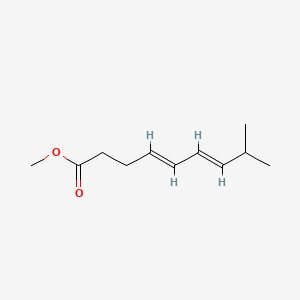
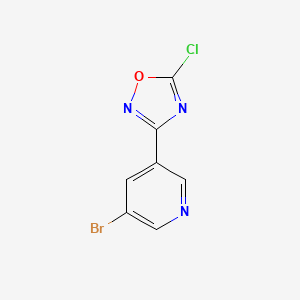

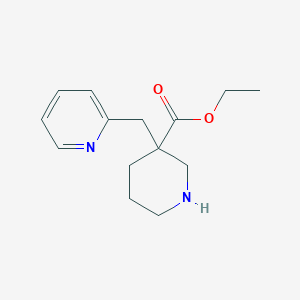

![Tert-butyl 4-chloro-6-[(2-methoxy-2-oxoethoxy)methyl]-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B13859274.png)
![(1R,2S,3S,4R,5R)-5-(4-Chloro-3-(4-ethoxybenzyl)phenyl-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol](/img/structure/B13859280.png)
![5-[[4-[1-(3-Carboxypropyl)-6-iminopyridazin-3-yl]phenyl]carbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid;bromide](/img/structure/B13859293.png)
![tert-butyl N-[3-(2-chlorophenyl)-3-hydroxypropyl]carbamate](/img/structure/B13859299.png)
![2-{N2-[NAlpha-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2'-(N-sulfosuccinimidylcarboxy)ethyl Disulfide Sodium Salt](/img/structure/B13859305.png)


